molecular formula C17H17FN6S B11052467 3-(4-fluorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-fluorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11052467
M. Wt: 356.4 g/mol
InChI Key: IJOFYGWZDYNCRQ-UHFFFAOYSA-N
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Description

3-(4-FLUOROBENZYL)-6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROBENZYL)-6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole and thiadiazole rings, followed by their fusion to form the triazolothiadiazole core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical or other applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROBENZYL)-6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-(4-FLUOROBENZYL)-6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROBENZYL)-6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 3-(4-Chlorobenzyl)-6-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(4-Methylbenzyl)-6-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 3-(4-FLUOROBENZYL)-6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific substituents, which can influence its biological activity, chemical reactivity, and potential applications. The presence of the fluorobenzyl group, for example, may enhance its lipophilicity and ability to interact with biological membranes, making it a promising candidate for further research and development.

Properties

Molecular Formula

C17H17FN6S

Molecular Weight

356.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-(2-methyl-5-propan-2-ylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H17FN6S/c1-10(2)13-9-14(23(3)21-13)16-22-24-15(19-20-17(24)25-16)8-11-4-6-12(18)7-5-11/h4-7,9-10H,8H2,1-3H3

InChI Key

IJOFYGWZDYNCRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)C

Origin of Product

United States

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